molecular formula C4H8ClF2NO B1431891 3-(Difluoromethoxy)azetidine hydrochloride CAS No. 1619991-11-5

3-(Difluoromethoxy)azetidine hydrochloride

Cat. No.: B1431891
CAS No.: 1619991-11-5
M. Wt: 159.56 g/mol
InChI Key: KUIKFEDNGUTEFR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)azetidine hydrochloride is a versatile azetidine-based chemical building block designed for research use in pharmaceutical development and drug discovery. Azetidine scaffolds are increasingly valuable in medicinal chemistry due to their desirable physicochemical properties and presence in numerous bioactive molecules . This compound serves as a critical synthetic intermediate for constructing novel molecular entities, particularly in developing receptor agonists and enzyme inhibitors. Researchers utilize such azetidine derivatives in structure-activity relationship (SAR) studies to optimize drug-like properties including metabolic stability, solubility, and binding affinity . The difluoromethoxy group represents a strategic bioisostere that can influence electron distribution and molecular conformation, potentially enhancing membrane permeability and metabolic resistance compared to non-fluorinated analogs. The hydrochloride salt form ensures improved handling characteristics and solubility for various experimental applications. As a constrained heterocyclic amine, this compound enables the exploration of three-dimensional chemical space often underrepresented in screening libraries, supporting innovative approaches to hit identification and lead optimization campaigns. Specific research applications may include the development of potential immunosuppressants , cardiovascular agents, and central nervous system therapeutics, though investigators should verify specific utility for their unique research objectives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(difluoromethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)8-3-1-7-2-3;/h3-4,7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIKFEDNGUTEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619991-11-5
Record name 3-(difluoromethoxy)azetidine hydrochloride
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Preparation Methods

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Yield & Notes
1 Azetidine + Difluoromethyl ether Base (e.g., NaH), solvent control, low temp High yield, purity optimized for scale-up
2 Benzylamine + Epichlorohydrin (ring-opening) Water solvent, 0-5°C, 12 h 88.7% yield, purity ~96.7%
3 Cyclization to 1-benzyl-3-hydroxyazetidine Acetonitrile, sodium carbonate, reflux 12 h Isolated as white solid, efficient conversion
4 Hydrogenation and salt formation Pd/C catalyst, MeOH, 4M HCl, 8 h White solid 3-hydroxyazetidine hydrochloride obtained
5 Difluoromethylation of protected amino alcohols CuI catalyst, 2,2-difluoro-2-(fluorosulfonyl)acetic acid, 45°C Moderate to high yields, adaptable for scale

Research Findings and Industrial Considerations

  • Industrial Synthesis: Emphasizes reaction scalability, safety, and cost-effectiveness. Use of commercially available azetidine and difluoromethyl ether reagents is common, with process optimization focusing on minimizing hazardous reagents and maximizing yield.
  • Protecting Group Strategies: Protecting the amine during difluoromethoxylation can improve selectivity and yield, followed by deprotection and salt formation.
  • Avoidance of Hazardous Reagents: Some patented methods avoid dangerous fluorinating agents by using stepwise transformations involving oxidation, reduction, and fluorination steps with safer reagents.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) is routinely used to monitor reaction progress and purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Advantages Challenges
Direct Difluoromethoxylation Azetidine, difluoromethyl ether, base Nucleophilic substitution Simple, direct, scalable Requires careful control of conditions
Stepwise via Hydroxyazetidine Benzylamine, epichlorohydrin, Pd/C, HCl Ring-opening, cyclization, hydrogenation High purity intermediates, adaptable Multi-step, longer process
Difluoromethylation with Fluorosulfonyl Acid Protected amino alcohol, CuI catalyst Catalytic fluorination Mild conditions, good yields Requires protection/deprotection steps
Protected Intermediate Route Compound II, protective groups, fluorination Protection, reduction, oxidation, fluorination Avoids hazardous reagents, suitable for large scale Complex sequence, multiple steps

Chemical Reactions Analysis

3-(Difluoromethoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethoxy)azetidine hydrochloride serves as a critical building block in the development of pharmaceuticals, particularly in the synthesis of compounds targeting neurological disorders. Its fluorinated structure enhances lipophilicity, which can improve bioavailability and permeability across biological membranes.

Case Study: Neurological Disorders

Research has indicated that compounds derived from azetidine derivatives exhibit potential in treating conditions related to tachykinins or serotonin levels. The incorporation of difluoromethoxy groups can modulate the pharmacokinetic properties of these compounds, making them suitable candidates for further development in therapeutic applications .

Bioimaging Applications

This compound is utilized as a precursor for synthesizing fluorescent dyes, particularly rhodamine derivatives. The ability to tune the fluorescence properties through chemical modifications allows for enhanced imaging techniques in biological research.

Application in Fluorescent Dyes

  • Fluorescent Dyes : Used to create bioimaging agents that selectively target specific tissues or cells.
  • Bioimaging Techniques : Enhances visualization in live-cell imaging, allowing researchers to study cellular processes in real-time .

Materials Science

This compound is explored for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its ability to modulate the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) makes it an attractive candidate for these technologies.

Table 1: Comparison of Electronic Properties

PropertyValue
HOMO-LUMO Energy GapTunable via substitution
Solvent ProcessabilityHigh due to lipophilicity
StabilityEnhanced through fluorination

Energetic Materials

The compound is also investigated for its role in synthesizing polycyclic energetic materials. These materials are crucial for applications requiring high energy density and stability, such as propellants and explosives.

Synthesis of Energetic Compounds

Research indicates that incorporating difluoromethoxy groups into energetic frameworks can improve their thermal stability and performance under combustion conditions .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(difluoromethoxy)azetidine hydrochloride with key analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
3-(Difluoromethoxy)azetidine HCl 1622013-57-3 C₄H₇ClF₂NO₂ 180.56 -OCHF₂ High lipophilicity; potential CNS penetration
3,3-Difluoroazetidine HCl 288315-03-7 C₃H₆ClF₂N 141.54 -F (at C3 and C3) Compact structure; moderate polarity
3-Fluoroazetidine HCl 617718-46-4 C₃H₇ClFN 123.55 -F (at C3) Lower molecular weight; higher solubility in polar solvents
3-(Trifluoromethoxy)azetidine HCl 1803590-72-8 C₄H₇ClF₃NO₂ 217.56 -OCF₃ Enhanced metabolic stability; higher electron-withdrawing effect
3-(4-Chlorophenoxy)azetidine HCl N/A C₁₀H₁₃Cl₂NO₂ 262.13 -O-(4-Cl-C₆H₄) Bulky substituent; potential for aryl receptor interactions

Key Observations :

  • Fluorine Substitution : The difluoromethoxy (-OCHF₂) group in the target compound offers a balance between lipophilicity and polarity compared to trifluoromethoxy (-OCF₃), which is more electron-withdrawing and lipophilic .

Biological Activity

3-(Difluoromethoxy)azetidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₆ClF₂N
  • Molecular Weight : 145.55 g/mol
  • Structural Features : The compound features a difluoromethoxy group attached to an azetidine ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group enhances the compound's binding affinity to enzymes or receptors, potentially modulating their activity through hydrogen bonding and steric effects. The azetidine ring provides structural rigidity, which can influence the compound’s binding specificity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against several bacterial strains.
PathogenMinimum Inhibitory Concentration (MIC)Comparison to Standard Antibiotics
E. coli5–10 µg/mLComparable to linezolid
Pseudomonas aeruginosa10–20 µg/mLComparable to ceftriaxone
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. In vitro studies demonstrated that it could effectively inhibit ACC activity, suggesting its potential application in metabolic disorders.

Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound showed promising antibacterial activity comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies .
  • ACC Inhibition Studies :
    Research focused on the compound's role as an ACC inhibitor revealed that it significantly reduced fatty acid synthesis in HepG2 cells. The effective dose (ED50) was found to be less than 0.3 mg/kg in rat models, indicating strong potential for therapeutic applications in obesity and related metabolic conditions .
  • Pharmacokinetics and ADME Properties :
    Studies on absorption, distribution, metabolism, and excretion (ADME) properties highlighted that the difluoromethoxy group could enhance permeability while influencing lipophilicity. This suggests favorable pharmacokinetic profiles for drug development .

Q & A

Basic: What are the established synthetic pathways for 3-(Difluoromethoxy)azetidine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, introducing the difluoromethoxy group to an azetidine scaffold can be achieved via reaction with difluoromethylating agents under controlled pH and temperature. Evidence from structurally similar compounds (e.g., 3-(difluoromethyl)azetidine hydrochloride) suggests using anhydrous conditions and catalysts like potassium carbonate to enhance yield . Reaction optimization may involve varying solvents (e.g., DMF or THF) and monitoring reaction progress via TLC or HPLC .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to confirm the presence of the difluoromethoxy group and azetidine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • HPLC/UPLC : For purity assessment, using reverse-phase columns and UV detection at 210–254 nm .
  • Elemental Analysis : To validate stoichiometry of C, H, N, and Cl .

Advanced: How can researchers resolve contradictions in reported biological activity data for azetidine derivatives across different experimental models?

Methodological Answer:
Discrepancies may arise from variations in cell lines, assay conditions, or compound stability. For example, in studies of azetidine derivatives in neuroinflammatory models, differences in LPS stimulation protocols or microglial cell viability assays can affect outcomes . To address this:

  • Standardize assay conditions (e.g., cell density, incubation time).
  • Validate compound stability in biological media via LC-MS.
  • Use positive controls (e.g., known NLRP3 inhibitors) to benchmark activity .

Advanced: What strategies mitigate instability or decomposition of this compound during storage or experimental use?

Methodological Answer:

  • Storage : Keep under inert gas (argon or nitrogen) at −20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Handling : Prepare fresh solutions in degassed solvents (e.g., anhydrous DMSO) immediately before use.
  • Stability Monitoring : Use periodic NMR or HPLC to detect degradation products, adjusting storage conditions if dimerization or ring-opening is observed .

Basic: What purification methods are recommended to achieve ≥95% purity for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water or acetonitrile mixtures to isolate high-purity crystals .
  • Column Chromatography : Employ silica gel or reverse-phase C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Lyophilization : For final drying, ensuring removal of residual solvents without thermal decomposition .

Advanced: How can reaction mechanisms for difluoromethoxy-substituted azetidines be elucidated using kinetic and spectroscopic studies?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to identify rate-determining steps .
  • Isotopic Labeling : Use 18^{18}O or 2^{2}H labeling in the difluoromethoxy group to trace substitution pathways .
  • Computational Modeling : Pair experimental data with DFT calculations to predict transition states and optimize reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Difluoromethoxy)azetidine hydrochloride
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3-(Difluoromethoxy)azetidine hydrochloride

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